2-Aminomethyl-5-methylamino-1,3,4-oxadiazole
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Overview
Description
2-Aminomethyl-5-methylamino-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another method includes the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Aminomethyl-5-methylamino-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,2,5-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen and exhibits different chemical reactivity and biological activities.
Uniqueness: 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual amino groups allow for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2937-92-0 |
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Molecular Formula |
C4H8N4O |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-N,5-N-dimethyl-1,3,4-oxadiazole-2,5-diamine |
InChI |
InChI=1S/C4H8N4O/c1-5-3-7-8-4(6-2)9-3/h1-2H3,(H,5,7)(H,6,8) |
InChI Key |
KOWTYQYOWJJZRX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(O1)NC |
Origin of Product |
United States |
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